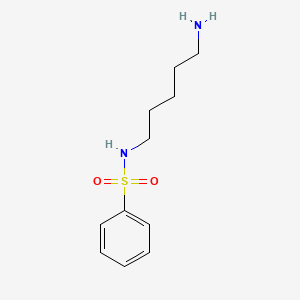

N-(5-Aminopentyl)benzenesulfonamide

Übersicht

Beschreibung

N-(5-Aminopentyl)benzenesulfonamide is a chemical compound with the molecular formula C11H18N2O2S and a molecular weight of 242.34 g/mol.

Wissenschaftliche Forschungsanwendungen

N-(5-Aminopentyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has shown that derivatives of benzenesulfonamide can inhibit carbonic anhydrase enzymes, making them potential candidates for the treatment of diseases such as glaucoma and cancer.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

The primary target of N-(5-Aminopentyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a significant role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis and the modification of pH .

Mode of Action

This compound acts by selectively inhibiting CA IX . This inhibition disrupts the tumor cells’ metabolic processes, leading to a decrease in cell proliferation . The compound’s interaction with its target results in significant changes in the tumor cells’ metabolic activities .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathways related to tumor cell metabolism . Specifically, it disrupts anaerobic glycolysis, a metabolic pathway that tumor cells heavily rely on for energy production . This disruption leads to downstream effects such as decreased cell proliferation and potential tumor growth inhibition .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of tumor cell metabolism . By inhibiting CA IX, the compound interferes with anaerobic glycolysis, leading to decreased energy production and potentially inhibiting tumor cell proliferation .

Zukünftige Richtungen

The future directions for research on N-(5-Aminopentyl)benzenesulfonamide and similar compounds are likely to focus on their potential applications in the treatment of various diseases, particularly cancer . Further studies are needed to fully understand their mechanisms of action and to evaluate their safety and efficacy in clinical settings .

Biochemische Analyse

Biochemical Properties

N-(5-Aminopentyl)benzenesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with carbonic anhydrase enzymes, particularly carbonic anhydrase IX. This interaction involves the binding of this compound to the active site of the enzyme, leading to its inhibition. This inhibition can affect the enzyme’s ability to regulate pH levels within cells, which is crucial for maintaining cellular homeostasis .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways that promote growth and division. For instance, the inhibition of carbonic anhydrase IX by this compound can lead to a decrease in the acidic microenvironment of tumors, thereby reducing their ability to grow and metastasize .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes and proteins. The compound binds to the active site of carbonic anhydrase IX, leading to its inhibition. This inhibition disrupts the enzyme’s ability to catalyze the reversible hydration of carbon dioxide, which is essential for maintaining pH balance within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor that influences its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, allowing it to exert its effects over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit carbonic anhydrase IX and modulate cellular signaling pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cytotoxicity and adverse impacts on organ function .

Metabolic Pathways

This compound is involved in various metabolic pathways within cells. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biochemical properties. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can accumulate and exert its effects. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications. For example, the presence of a sulfonamide group can facilitate the targeting of this compound to the mitochondria, where it can influence mitochondrial function and energy production .

Vorbereitungsmethoden

The synthesis of N-(5-Aminopentyl)benzenesulfonamide involves several steps. One common method includes the reaction of benzenesulfonyl chloride with 5-aminopentylamine under controlled conditions . The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The product is then purified using recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

N-(5-Aminopentyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Vergleich Mit ähnlichen Verbindungen

N-(5-Aminopentyl)benzenesulfonamide is similar to other benzenesulfonamide derivatives, such as sulfamethazine and sulfadiazine . it is unique due to its specific structure, which includes a 5-aminopentyl group attached to the benzenesulfonamide moiety . This structural difference can result in distinct biological activities and applications .

Similar Compounds

Sulfamethazine: Used as an antibacterial agent in veterinary medicine.

Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.

N-hydroxybenzenesulfonamide: Similar binding mode to benzenesulfonamide but with different orientation.

Eigenschaften

IUPAC Name |

N-(5-aminopentyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c12-9-5-2-6-10-13-16(14,15)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIRVKYLVAFWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557227 | |

| Record name | N-(5-Aminopentyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58885-30-6 | |

| Record name | N-(5-Aminopentyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1315671.png)

![Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1315675.png)